molecular formula C8H11F3O2 B13290660 1,1,1-Trifluoro-5-methylheptane-2,4-dione CAS No. 33284-45-6

1,1,1-Trifluoro-5-methylheptane-2,4-dione

Cat. No.: B13290660
CAS No.: 33284-45-6
M. Wt: 196.17 g/mol
InChI Key: XQIBVFWBYJDHQQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylheptane-2,4-dione is an organic compound with the molecular formula C8H11F3O2. It is a fluorinated derivative of heptane-2,4-dione, characterized by the presence of three fluorine atoms at the first carbon and a methyl group at the fifth carbon. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

1,1,1-Trifluoro-5-methylheptane-2,4-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between ethyl trifluoroacetate and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The reaction is carried out at 30°C for 2 hours, yielding the desired product with a moderate yield .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of more efficient catalysts and reaction conditions to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

1,1,1-Trifluoro-5-methylheptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1-Trifluoro-5-methylheptane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-5-methylheptane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,1,1-Trifluoro-5-methylheptane-2,4-dione can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2,4-pentanedione: This compound has a similar structure but lacks the methyl group at the fifth carbon. It is used in similar applications but may have different reactivity and properties.

    1,1,1-Trifluoro-6-methylheptane-2,4-dione: This compound has a methyl group at the sixth carbon instead of the fifth.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

33284-45-6

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylheptane-2,4-dione

InChI

InChI=1S/C8H11F3O2/c1-3-5(2)6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

XQIBVFWBYJDHQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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